molecular formula C9H9BrO2 B1330290 1-(2-Bromo-5-methoxyphenyl)ethanone CAS No. 6342-63-8

1-(2-Bromo-5-methoxyphenyl)ethanone

Cat. No. B1330290
CAS RN: 6342-63-8
M. Wt: 229.07 g/mol
InChI Key: YOUSWNMOPSGTSG-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxyphenyl)ethanone is a chemical compound that is part of a broader class of organic molecules known for their aromatic ketone functional group. While the specific compound of interest is not directly studied in the provided papers, related compounds with bromo- and methoxy-substituted phenyl rings are frequently investigated due to their interesting chemical and physical properties, as well as their potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related bromo-substituted phenyl ethanones typically involves multi-step procedures that may include bromination, acylation, and resolution of enantiomers. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally related to 1-(2-Bromo-5-methoxyphenyl)ethanone, has been achieved through a 7-step procedure starting from a bromo-chlorophenyl methanone . The key steps often involve the use of brominating agents and catalysts to introduce the bromo substituent into the aromatic ring, as seen in the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone .

Molecular Structure Analysis

The molecular structure of bromo-substituted phenyl ethanones is characterized by the presence of a bromine atom on the aromatic ring, which can significantly influence the electronic and steric properties of the molecule. X-ray diffraction techniques are commonly used to determine the precise geometrical parameters of these compounds, as demonstrated in the studies of various bromo-substituted phenyl ethanones . The presence of substituents like bromine and methoxy groups can lead to variations in bond lengths and angles, affecting the overall stability and reactivity of the molecule.

Chemical Reactions Analysis

Bromo-substituted phenyl ethanones can undergo a variety of chemical reactions, leveraging the reactivity of the bromine atom and the ketone functional group. These reactions may include nucleophilic aromatic substitution, where the bromine atom is replaced by another nucleophile, or reactions involving the carbonyl group, such as condensation or reduction. The specific reactivity patterns would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted phenyl ethanones are influenced by the nature of the substituents and the molecular structure. For example, the introduction of a methoxy group can affect the molecule's polarity, solubility, and boiling point. The presence of a bromine atom can increase the molecular weight and density, as well as influence the refractive index and melting point. Spectroscopic methods such as FT-IR, UV-Vis, and NMR are typically used to characterize these properties and confirm the structure of the synthesized compounds .

Scientific Research Applications

Pyrolysis Products Identification

1-(2-Bromo-5-methoxyphenyl)ethanone has been studied in the context of identifying pyrolysis products of new psychoactive substances. For instance, the compound was used in the investigation of the stability and potential pyrolytic degradation of bk-2C-B, leading to the identification of various pyrolysis products (Texter et al., 2018).

Synthesis of Novel Compounds

The compound has also been utilized in the synthesis of various novel compounds. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups were synthesized starting from corresponding acids, indicating the compound's utility in synthetic chemistry (Kwiecień & Szychowska, 2006).

Antimicrobial and Anti-inflammatory Activities

Some derivatives of 1-(2-Bromo-5-methoxyphenyl)ethanone have been explored for their potential antimicrobial and anti-inflammatory activities. For example, novel Schiff bases synthesized from the compound demonstrated significant antimicrobial activity, highlighting its role in pharmaceutical research (Puthran et al., 2019). Moreover, S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols synthesized from derivatives of the compound exhibited anti-inflammatory activity (Labanauskas et al., 2004).

Crystal Structure Analysis

Studies on 1-(2-Bromo-5-methoxyphenyl)ethanone also include detailed crystal structure analysis, contributing to our understanding of molecular geometry and bonding. For instance, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime was investigated to reveal details about its derivative's molecular conformation (Rao et al., 2014).

Synthetic Technology Improvement

The compound has been used in the improvement of synthetic technologies. A study focused on synthesizing key intermediates like 2-bromo-1-(4-hydroxyphenyl)ethanone from 1-(4-hydroxyphenyl)ethanone demonstrated the potential to improve yields and purity in chemical synthesis (Yu-feng, 2013).

properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUSWNMOPSGTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286593
Record name 1-(2-bromo-5-methoxyphenyl)ethanone
Source EPA DSSTox
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-methoxyphenyl)ethanone

CAS RN

6342-63-8
Record name 1-(2-Bromo-5-methoxyphenyl)ethanone
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Record name 1-(2-Bromo-5-methoxyphenyl)ethanone
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Record name 6342-63-8
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Record name 1-(2-bromo-5-methoxyphenyl)ethanone
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Record name Ethanone, 1-(2-bromo-5-methoxyphenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Kuroda, K Kobayashi - Helvetica Chimica Acta, 2015 - Wiley Online Library
A two‐step synthesis of 1‐substituted 3‐alkoxy‐1H‐isoindoles 4 has been developed. Thus, the reaction of 2‐(dialkoxymethyl)phenyllithium compounds, which are easily generated in …
Number of citations: 7 onlinelibrary.wiley.com
M Naresh, MA Kumar, MM Reddy, P Swamy… - …, 2013 - thieme-connect.com
A highly efficient, rapid and regioselective protocol was developed for the ring bromination of aromatic compounds under mild conditions with ammonium bromide as a source of …
Number of citations: 48 www.thieme-connect.com
K Kobayashi, T Nagaoka, Y Shirai… - Helvetica Chimica …, 2012 - Wiley Online Library
A new type of isocoumarins (=1H‐isochromen‐1‐ones=1H‐2‐benzopyran‐1‐ones), 4‐substituted 3,4‐dihydro‐3‐methoxyisocoumarins 2, can be obtained by a one‐pot process from α…
Number of citations: 2 onlinelibrary.wiley.com
M Kreibich, M Gemander, D Peter… - European Journal of …, 2020 - Wiley Online Library
Four homoallyl ortho‐vinylaryl ketones (10a‐d) – 1,8‐dienes of sorts – were prepared by several approaches. In the presence of 1–2 mol‐% Grubbs‐II catalyst, they ring‐closed to give 6…
A Beckett - 2020 - dalspace.library.dal.ca
A growing field in chemistry is the reduction of small molecules employing main group element catalysts. A recent advance has been the use of N-heterocyclic phosphines (NHPs) in the …
Number of citations: 0 dalspace.library.dal.ca

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